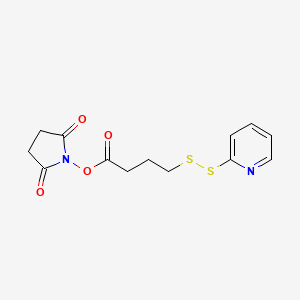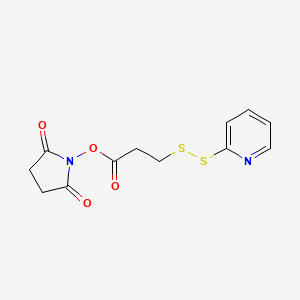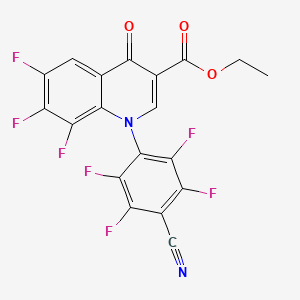
STAT3 Inhibitor VII
Overview
Description
STAT3 Inhibitor VII is a cell-permeable dihydroquinoline compound that potently and specifically inhibits cellular JAK1/JAK2/TYK2/STAT3 activation . It controls the biological activity of STAT3 and also inhibits the transcription of STAT3 target genes .
Synthesis Analysis
The synthesis of STAT3 inhibitors has been reported in several studies. For instance, one study reported the rational design, synthesis, and biological evaluation of novel potent STAT3 inhibitors based on iso-napabucasin . Another study used structure-based virtual screening complemented by molecular dynamics simulations to identify potential STAT3 inhibitors .
Molecular Structure Analysis
The molecular structure of STAT3 inhibitors has been analyzed using various techniques. For example, structure-based virtual screening and molecular dynamics simulations have been used to identify potential STAT3 inhibitors . These simulations pinpointed compounds forming distinct hydrogen bonds with the SH2 domain of STAT3 .
Chemical Reactions Analysis
The chemical reactions involving STAT3 inhibitors have been studied. For instance, one study found that STAT3 inhibitors form distinct hydrogen bonds with the SH2 domain of STAT3 . Another study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines .
Physical And Chemical Properties Analysis
The physical and chemical properties of STAT3 inhibitors have been studied. For instance, one study found that a STAT3 inhibitor blocks the accumulation of activated STAT3 in the nucleus in tumor cell lines . Another study reported that a STAT3 inhibitor has good plasma stability and solubility .
Scientific Research Applications
Cancer Research
Application Summary
STAT3 Inhibitor VII is widely used in cancer research . STAT3 is an important signaling molecule that modulates a wide range of genes by relaying extracellular signals from the plasma membrane to the nucleus in response to peptide hormone binding . It plays a prominent role in the initiation and progression of cancer, as it is constitutively activated in 25–100 % of more than 25 different malignancies and has been implicated in nearly all the hallmarks of cancer .
Methods of Application
The methods of application typically involve the use of STAT3 Inhibitor VII in cell cultures and animal models to study its effects on cancer cells . The inhibitor is usually added to the culture medium or administered to the animals, and the effects on cell proliferation, differentiation, apoptosis, and other processes are then studied .
Results or Outcomes
The use of STAT3 Inhibitor VII in cancer research has led to significant advancements in our understanding of cancer biology . For example, it has been found that inhibiting STAT3 can lead to reduced tumor growth and increased sensitivity to chemotherapy and radiotherapy . However, more research is needed to fully understand the potential therapeutic applications of STAT3 inhibitors in cancer treatment .
Immunological Research
Application Summary
STAT3 Inhibitor VII is also used in immunological research . STAT3 plays a key role in the immune response, and its inhibition can affect the function of various immune cells .
Methods of Application
In immunological research, STAT3 Inhibitor VII is typically used in cell cultures and animal models to study its effects on immune cells . The inhibitor is usually added to the culture medium or administered to the animals, and the effects on cell proliferation, differentiation, and other processes are then studied .
Results or Outcomes
Research has shown that inhibiting STAT3 can modulate the immune response, which could have potential therapeutic applications in diseases characterized by an overactive or underactive immune response . However, more research is needed to fully understand the role of STAT3 in the immune system and the potential therapeutic applications of STAT3 inhibitors .
Neurological Research
Application Summary
STAT3 Inhibitor VII is used in neurological research . STAT3 plays a crucial role in the survival and differentiation of neurons . It is also involved in neuroinflammation, which is a characteristic feature of many neurological disorders .
Methods of Application
In neurological research, STAT3 Inhibitor VII is typically used in cell cultures and animal models to study its effects on neurons . The inhibitor is usually added to the culture medium or administered to the animals, and the effects on cell survival, differentiation, and inflammation are then studied .
Results or Outcomes
Research has shown that inhibiting STAT3 can modulate neuroinflammation, which could have potential therapeutic applications in diseases characterized by neuroinflammation . However, more research is needed to fully understand the role of STAT3 in the nervous system and the potential therapeutic applications of STAT3 inhibitors .
Cardiovascular Research
Application Summary
STAT3 Inhibitor VII is also used in cardiovascular research . STAT3 plays a key role in the cardiovascular system, including heart development, cardiac hypertrophy, and heart failure .
Methods of Application
In cardiovascular research, STAT3 Inhibitor VII is typically used in cell cultures and animal models to study its effects on heart cells . The inhibitor is usually added to the culture medium or administered to the animals, and the effects on cell proliferation, differentiation, and other processes are then studied .
Results or Outcomes
Research has shown that inhibiting STAT3 can modulate the cardiovascular response, which could have potential therapeutic applications in diseases characterized by cardiovascular dysfunction . However, more research is needed to fully understand the role of STAT3 in the cardiovascular system and the potential therapeutic applications of STAT3 inhibitors .
Safety And Hazards
The safety and hazards of STAT3 inhibitors have been studied. For instance, one study found that STAT3 is broadly hyperactivated both in cancer and non-cancerous cells within the tumor ecosystem . Therefore, targeting the STAT3 signaling pathway has emerged as a promising therapeutic strategy for numerous cancers .
Future Directions
Future directions for the study of STAT3 inhibitors include further exploration of their therapeutic potential. For instance, one study suggested that STAT3 could be a future target for bone-related diseases . Another study suggested that the findings on STAT3 inhibitors provide new insights into the translational application of STAT3 in cancer and may contribute to the promotion of more effective treatments toward malignancies .
properties
IUPAC Name |
ethyl 1-(4-cyano-2,3,5,6-tetrafluorophenyl)-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H7F7N2O3/c1-2-31-19(30)8-5-28(16-6(18(8)29)3-9(20)12(23)15(16)26)17-13(24)10(21)7(4-27)11(22)14(17)25/h3,5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOEBLBGFGWQSRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)C3=C(C(=C(C(=C3F)F)C#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H7F7N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
STAT3 Inhibitor VII | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



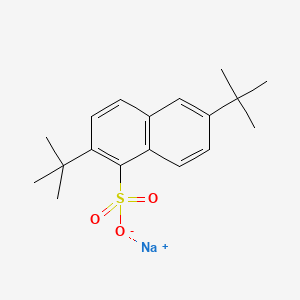
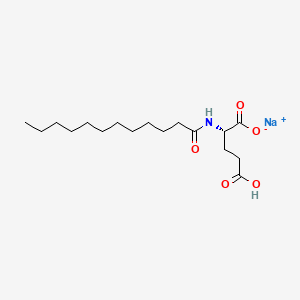
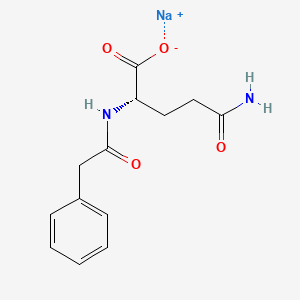
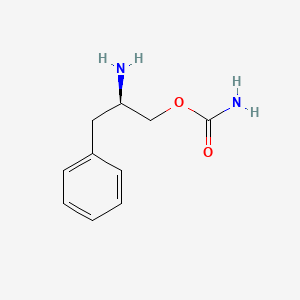
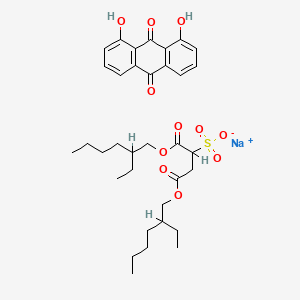
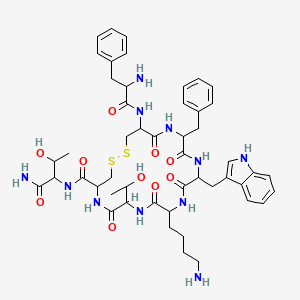
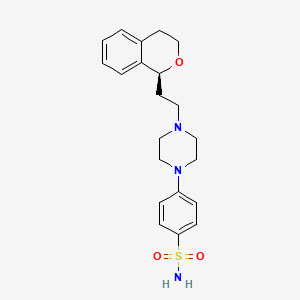
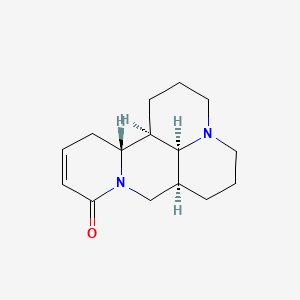
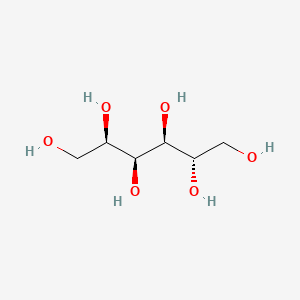
![(4,5,17-Trihydroxy-6,14,18-trimethyl-9,16-dioxo-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-en-8-yl) 3-hydroxy-3-methylbutanoate](/img/structure/B1681058.png)
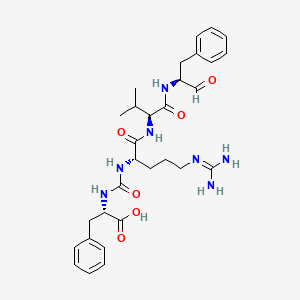
![[(2R,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]-1,3-dioxolan-2-yl]methanol](/img/structure/B1681062.png)
